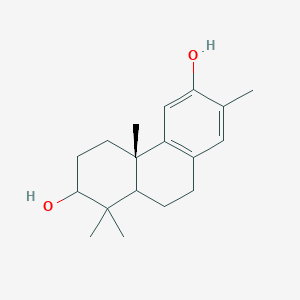

13-Methyl-8,11,13-podocarpatriene-3,12-diol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

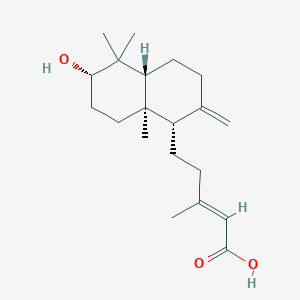

Synthesis Analysis

The synthesis of related diterpene compounds often involves complex chemical transformations. For example, a series of ring C aromatic diterpene derivatives were synthesized from (+)-manool, demonstrating the intricate steps required to manipulate diterpene skeletons for the production of specific compounds (Nóvoa et al., 2015). These synthesis pathways highlight the creativity and precision needed in organic chemistry to achieve desired molecular structures.

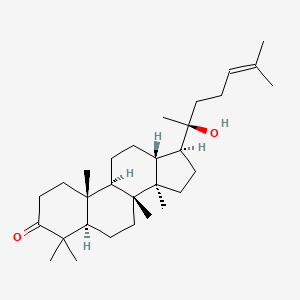

Molecular Structure Analysis

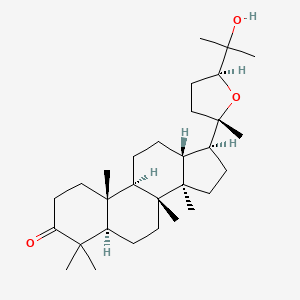

The molecular structure of diterpenes like "13-Methyl-8,11,13-podocarpatriene-3,12-diol" is characterized by a complex arrangement of carbon atoms forming multiple rings and functional groups. This complexity is evident in the detailed structural analysis and synthesis attempts of related compounds, where specific configurations and stereochemistry play critical roles in the compound's properties and reactivity (R. C. Cambie et al., 1991).

Chemical Reactions and Properties

Diterpenes including podocarpatriene derivatives undergo various chemical reactions, reflecting their versatile chemical properties. For instance, the aerobic oxidation of abietatrienes, a process relevant to the synthesis and modification of diterpenes, shows how specific functional groups in these molecules can be selectively oxidized (Matsushita et al., 2010). These reactions are pivotal for the synthesis of naturally occurring diterpenes and their analogs.

Physical Properties Analysis

The physical properties of diterpenes such as "13-Methyl-8,11,13-podocarpatriene-3,12-diol" can be inferred from studies on similar compounds. These properties include melting points, boiling points, solubility, and crystalline structure, which are essential for understanding the compound's behavior in different environments and applications. However, specific data on these physical properties would require detailed experimental studies.

Chemical Properties Analysis

The chemical properties of diterpenes are influenced by their functional groups and molecular structure. For instance, the presence of hydroxyl groups, as implied in "13-Methyl-8,11,13-podocarpatriene-3,12-diol," affects their reactivity, polarity, and potential for forming hydrogen bonds. Studies on related diterpenes provide insights into their reactivity patterns, such as susceptibility to oxidation, rearrangement, and other transformations (Akita & Tahara, 1975).

Scientific Research Applications

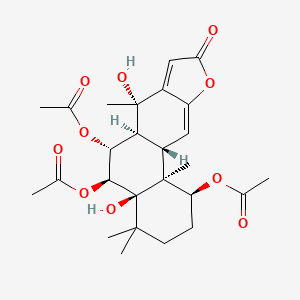

Antioxidative and Antitumor Activities

Research on derivatives related to 13-Methyl-8,11,13-podocarpatriene-3,12-diol has uncovered a variety of applications in the scientific field, notably for their antioxidative and antitumor properties. Compounds isolated from the bark of Taiwania cryptomerioides and other plant sources have been extensively studied for their potential in treating various diseases and conditions.

Antioxidative Properties : A study conducted on Taiwania cryptomerioides found that compounds related to 13-Methyl-8,11,13-podocarpatriene-3,12-diol exhibited strong antioxidative activity. These findings support the potential use of these compounds in preventing oxidative stress-related diseases (Kuo, Chien, & Kuo, 2002).

Antitumor Activity : Several studies have evaluated the cytotoxicity of podocarpane-type diterpenoids against various cancer cell lines. Compounds derived from Pseudolarix amabilis and Securinega suffruticosa showed potential antitumor activities, indicating their possible application in cancer research (Wang et al., 2023; Yuan et al., 2005).

Anti-Inflammatory Properties : The hydroalcoholic extracts of Aleurites moluccanus bark, which contain related podocarpane-type trinorditerpenes, have demonstrated significant antinociceptive and anti-inflammatory properties. These effects support the therapeutic potential of such compounds in treating pain and inflammation (de Souza et al., 2021).

Synthetic Applications and Biological Evaluation : Novel podocarpa-8,11,13-triene-7- and 13-nitriles, synthesized from natural diterpenoid (+)-manool, were screened for their anti-inflammatory and cytotoxic activity. The research indicated promising results, particularly in the inhibition of nitric oxide production, suggesting potential applications in developing anti-inflammatory drugs (Villamizar et al., 2016).

Mechanism of Action

Future Directions

properties

IUPAC Name |

(4aS)-1,1,4a,7-tetramethyl-2,3,4,9,10,10a-hexahydrophenanthrene-2,6-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O2/c1-11-9-12-5-6-15-17(2,3)16(20)7-8-18(15,4)13(12)10-14(11)19/h9-10,15-16,19-20H,5-8H2,1-4H3/t15?,16?,18-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULORBDMEFAYHRJ-LEOMRAHMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1O)C3(CCC(C(C3CC2)(C)C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1O)[C@]3(CCC(C(C3CC2)(C)C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![disodium;(3R,5S)-7-[4-(4-fluorophenyl)-2-methylsulfonylazanidyl-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate;hydrate](/img/structure/B1150800.png)

![(1'R,2'R,4'R,5S,10'R,14'S,16'S,18'S)-10',14'-dimethylspiro[(2,3,4-13C3)oxolane-5,15'-hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene]-2,7'-dione](/img/structure/B1150807.png)

![calcium;[(2R,3S)-1-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-4-phenyl-3-[(2,2,5,5-tetradeuteriooxolan-3-yl)oxycarbonylamino]butan-2-yl] phosphate](/img/structure/B1150816.png)